molecular formula C13H19BrN2OSi B13980231 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B13980231
M. Wt: 327.29 g/mol
InChI Key: BDXWQGYPJDGLTL-UHFFFAOYSA-N
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Description

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: is a synthetic organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. This specific compound is characterized by the presence of a bromine atom at the third position and a (2-(trimethylsilyl)ethoxy)methyl group at the first position of the indazole ring. The trimethylsilyl group is often used in organic synthesis to protect hydroxyl groups and enhance the solubility of compounds in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, is brominated at the third position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.

    Protection of Hydroxyl Group: The hydroxyl group of the intermediate product is protected by reacting it with trimethylsilyl chloride in the presence of a base such as triethylamine. This step results in the formation of the (2-(trimethylsilyl)ethoxy)methyl group.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the third position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazoles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

    Substituted Indazoles: Depending on the nucleophile used, various substituted indazoles can be obtained.

    Hydroxyl Derivative: Hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl derivative.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Drug Development: It serves as a building block in the development of new drug candidates targeting various diseases.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Catalysis: It is employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In pharmacological studies, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the biological system and the specific target.

Comparison with Similar Compounds

  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • 3-Bromo-1-(trimethylsilyl)-1-propyne
  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Comparison:

  • Structural Differences: While these compounds share the presence of a bromine atom and a trimethylsilyl group, they differ in their core structures (indazole, pyrazole, propyne, pyrrolo[2,3-b]pyridine).
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the core structure and substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, 3-Bromo-1-(trimethylsilyl)-1-propyne is used as a propargylating agent, while 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is used in pharmacological studies.

Properties

Molecular Formula

C13H19BrN2OSi

Molecular Weight

327.29 g/mol

IUPAC Name

2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3

InChI Key

BDXWQGYPJDGLTL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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